molecular formula C16H26O4 B8820548 Ethylene bis(cyclohexanecarboxylate) CAS No. 22735-96-2

Ethylene bis(cyclohexanecarboxylate)

Cat. No.: B8820548
CAS No.: 22735-96-2
M. Wt: 282.37 g/mol
InChI Key: WMSCACAHJOJUQN-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Research

In the landscape of contemporary chemical research, the focus has increasingly shifted towards the development of compounds that are not only functional but also environmentally benign and safe for human use. This paradigm shift is largely driven by stringent regulations and growing consumer awareness. mdpi.comfortunebusinessinsights.com Ethylene (B1197577) bis(cyclohexanecarboxylate) fits squarely within this trend as a non-phthalate plasticizer. dic-global.com The research into such alternatives is a critical area of polymer and materials science, aiming to address the shortcomings of traditional plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have been linked to adverse health effects. nih.gov

The investigation of Ethylene bis(cyclohexanecarboxylate) is part of a broader effort to explore a new generation of plasticizers that offer comparable or superior performance to their phthalate counterparts without the associated health risks. acs.org Researchers are particularly interested in its potential to enhance the flexibility, durability, and thermal stability of polymers like polyvinyl chloride (PVC). researchgate.net

Evolution of Research Interests in Ester-based Compounds

The field of ester-based compounds has undergone a significant evolution. Initially, research was heavily focused on phthalate esters due to their excellent plasticizing efficiency and low cost. However, the discovery of their endocrine-disrupting properties prompted a search for alternatives. nih.gov This led to a surge in research on other types of esters, including terephthalates, citrates, and, notably, cycloaliphatic esters like cyclohexanecarboxylates. mdpi.comresearchgate.net

The interest in cyclohexanecarboxylate (B1212342) esters stems from their favorable toxicological profiles and performance characteristics. google.com Research has demonstrated that these compounds can offer good compatibility with PVC, low migration rates, and improved low-temperature flexibility. researchgate.netgoogle.com The development of bio-based plasticizers from renewable resources also represents a major trend, with researchers exploring the synthesis of esters from feedstocks like vegetable oils and starches. straitsresearch.comprecedenceresearch.com This move towards sustainability is a key driver in the ongoing evolution of ester-based compound research. precedenceresearch.com

Identification of Knowledge Gaps and Future Research Trajectories for Ethylene bis(cyclohexanecarboxylate)

Despite its potential, the body of research specifically focused on Ethylene bis(cyclohexanecarboxylate) remains relatively limited compared to more established non-phthalate plasticizers. This presents several knowledge gaps and opportunities for future investigation.

Synthesis and Optimization: While the general principles of esterification are well-understood, detailed studies on the optimal reaction conditions for the synthesis of Ethylene bis(cyclohexanecarboxylate) are scarce. Future research could focus on developing more efficient and sustainable synthetic routes, potentially utilizing novel catalysts or bio-based starting materials.

Performance Evaluation: Comprehensive performance data for Ethylene bis(cyclohexanecarboxylate) as a plasticizer is needed. This includes detailed comparisons with both traditional phthalates and other non-phthalate alternatives across a range of metrics, such as plasticizing efficiency, migration resistance, thermal stability, and mechanical properties of the plasticized polymer. researchgate.net

Toxicological and Environmental Impact: Although generally considered safer than phthalates, more in-depth toxicological and ecotoxicological studies are required to fully assess the long-term health and environmental impact of Ethylene bis(cyclohexanecarboxylate). acs.org

Structure-Property Relationships: A deeper understanding of how the specific molecular structure of Ethylene bis(cyclohexanecarboxylate) influences its performance as a plasticizer would be beneficial. This could involve computational modeling and experimental studies to correlate its cycloaliphatic nature with key properties.

Future research trajectories will likely involve a multi-pronged approach, encompassing green synthesis methods, thorough performance characterization in various polymer matrices, and comprehensive safety assessments. The development of a robust dataset for this compound will be crucial for its potential commercialization and widespread adoption as a safe and effective plasticizer.

Interactive Data Table: Properties of Ethylene bis(cyclohexanecarboxylate)

PropertyValueSource
Molecular Formula C₁₆H₂₆O₄ nih.gov
Molecular Weight 282.38 g/mol nih.gov
Systematic Name Ethylene bis(cyclohexanecarboxylate) nih.gov
Synonyms Cyclohexanecarboxylic acid, 1,2-ethanediyl ester; Ethane-1,2-diyl dicyclohexanecarboxylate cymitquimica.com
Physical State Inquire for more information cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22735-96-2

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

2-(cyclohexanecarbonyloxy)ethyl cyclohexanecarboxylate

InChI

InChI=1S/C16H26O4/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h13-14H,1-12H2

InChI Key

WMSCACAHJOJUQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCCOC(=O)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Ethylene Bis Cyclohexanecarboxylate

Mechanistic Investigations of Ethylene (B1197577) bis(cyclohexanecarboxylate) Formation

The formation of Ethylene bis(cyclohexanecarboxylate) is achieved through the esterification of cyclohexanecarboxylic acid with ethylene glycol. This process, typically following the principles of Fischer-Speier esterification, is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.orglibretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl group, rendering it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, and the elimination of water drives the formation of the ester. masterorganicchemistry.com To achieve a high yield of the diester, Ethylene bis(cyclohexanecarboxylate), the reaction conditions can be manipulated, for instance, by using an excess of one reactant or by removing water as it is formed to shift the equilibrium towards the products. libretexts.orgtamu.edu

Kinetic Studies of Reaction Pathways

Kinetic studies of the esterification of cyclohexanecarboxylic acid with ethylene glycol reveal that the reaction follows second-order kinetics, both in the presence and absence of a catalyst. tandfonline.comtandfonline.com A study investigating this reaction in a diesel oil medium found that the reaction rate is dependent on the concentrations of both reactants. tandfonline.com

The use of a heterogeneous catalyst, such as a zinc-aluminum hydrotalcite (ZnAl-HTlc), has been shown to significantly increase the reaction rate by lowering the activation energy of the process. tandfonline.comtandfonline.com The activation energy for the uncatalyzed reaction was determined to be 60.1 kJ/mol, while the presence of the ZnAl-HTlc catalyst reduced it to 42.4 kJ/mol. tandfonline.com

Kinetic Parameters for the Esterification of Cyclohexanecarboxylic Acid with Ethylene Glycol
ConditionReaction OrderActivation Energy (Ea)Frequency Factor (k₀)
UncatalyzedSecond-order60.1 kJ/mol1.34 x 10⁵ L/(mol·min)
Catalyzed (ZnAl-HTlc)Second-order42.4 kJ/mol2.18 x 10³ L/(mol·min)

The rate constants for this esterification have been determined at various temperatures, demonstrating a clear increase in reaction rate with rising temperature, as would be expected from the Arrhenius equation. tandfonline.com

Rate Constants for the Esterification of Cyclohexanecarboxylic Acid with Ethylene Glycol at Different Temperatures
Temperature (K)Rate Constant (k) - Uncatalyzed [L/(mol·min)]Rate Constant (k) - Catalyzed (ZnAl-HTlc) [L/(mol·min)]
463.150.0280.045
483.150.0540.079
503.150.0960.131
523.150.1620.208

Role of Intermediates and Transition States

The formation of Ethylene bis(cyclohexanecarboxylate) proceeds through a series of intermediates and transition states characteristic of the Fischer esterification mechanism. masterorganicchemistry.commasterorganicchemistry.com The key steps are:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of cyclohexanecarboxylic acid, which activates the carbonyl carbon towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The hydroxyl group of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the monoester, 2-hydroxyethyl cyclohexanecarboxylate (B1212342).

Solvent Effects and Reaction Environment Influence

The choice of solvent can significantly influence the rate and equilibrium of the esterification reaction to form Ethylene bis(cyclohexanecarboxylate). While the reaction can be performed without a solvent, particularly when an excess of one reactant is used, inert solvents are often employed. rsc.org

In the context of the Fischer esterification, the removal of water from the reaction medium is a critical factor in driving the equilibrium towards the formation of the ester. libretexts.org This can be achieved by using a solvent that forms an azeotrope with water, allowing for its removal by distillation using a Dean-Stark apparatus. The reaction environment, including temperature and the presence of a catalyst, also plays a pivotal role in the reaction's efficiency. tandfonline.com

Advanced Spectroscopic and Structural Characterization Studies of Ethylene Bis Cyclohexanecarboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. nih.govcapes.gov.brrsc.orgnist.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular connectivity and spatial arrangement can be obtained.

1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govnist.gov For Ethylene (B1197577) bis(cyclohexanecarboxylate), the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethylene bridge and the cyclohexyl rings. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon of the ester group, the carbons of the ethylene bridge, and the carbons of the cyclohexyl rings.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to overcome the limitations of 1D NMR, especially in complex molecules where signal overlap is common. nih.govrsc.org

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in assigning the protons within the cyclohexyl rings.

HSQC spectra correlate the chemical shifts of protons with their directly attached carbon atoms, providing unambiguous C-H bond information.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the connectivity between the cyclohexyl rings, the ester groups, and the ethylene bridge.

Predicted ¹H NMR Data for Ethylene bis(cyclohexanecarboxylate)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ethylene bridge (-O-CH₂-CH₂-O-)~ 4.2Singlet
Cyclohexyl methine (-CH-C=O)~ 2.3Multiplet
Cyclohexyl methylene (B1212753) (-CH₂)1.2 - 1.9Multiplets

Predicted ¹³C NMR Data for Ethylene bis(cyclohexanecarboxylate)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~ 175
Ethylene bridge (-O-CH₂-CH₂-O-)~ 63
Cyclohexyl methine (-CH-C=O)~ 43
Cyclohexyl methylene (-CH₂)25 - 30

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information about the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of molecules in the solid state. researchgate.net For Ethylene bis(cyclohexanecarboxylate), ssNMR could be used to study the conformational preferences of the two cyclohexyl rings relative to each other and the ethylene bridge.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solids. By analyzing the chemical shifts and through-space dipolar couplings in the solid state, it is possible to determine torsional angles and intermolecular distances, providing a detailed picture of the molecule's conformation in its crystalline or amorphous solid form. This can be particularly valuable for understanding how the molecule packs in a solid matrix, which can influence its physical properties.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for identifying functional groups.

Molecular Fingerprinting and Functional Group Analysis

The IR and Raman spectra of Ethylene bis(cyclohexanecarboxylate) are expected to show characteristic bands corresponding to its constituent functional groups. The most prominent feature would be the strong absorption band due to the C=O stretching vibration of the ester groups. Other key vibrations include the C-O stretching of the ester, and the various C-H stretching and bending modes of the cyclohexyl rings and the ethylene bridge. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule.

Expected Characteristic Vibrational Frequencies for Ethylene bis(cyclohexanecarboxylate)

Vibrational ModeExpected Wavenumber (cm⁻¹)
C=O Stretch (Ester)1730 - 1750
C-O Stretch (Ester)1150 - 1250
C-H Stretch (Cyclohexane)2850 - 2950
CH₂ Bend (Cyclohexane)~ 1450

In-situ Spectroscopic Monitoring of Reactions Involving Ethylene bis(cyclohexanecarboxylate)

In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. drugfuture.com For the synthesis of Ethylene bis(cyclohexanecarboxylate), which is typically formed through the esterification of cyclohexanecarboxylic acid with ethylene glycol, in-situ monitoring could be employed to track the consumption of reactants and the formation of the product.

By immersing a probe directly into the reaction mixture, spectra can be collected at regular intervals. The disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the characteristic C=O stretching band of the ester product would indicate the progress of the reaction. This real-time data allows for precise control over reaction conditions and endpoint determination.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For Ethylene bis(cyclohexanecarboxylate), the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bonds, leading to the formation of fragment ions corresponding to the cyclohexanecarbonyl group and the ethylene glycol dication. Further fragmentation of the cyclohexyl ring could also be observed. Analysis of these fragments helps to piece together the structure of the parent molecule, thus confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of Ethylene bis(cyclohexanecarboxylate). Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to four or more decimal places. This level of accuracy allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass.

For Ethylene bis(cyclohexanecarboxylate), the molecular formula is C16H26O4. nih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000), hydrogen (¹H = 1.0078), and oxygen (¹⁶O = 15.9949), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that aligns closely with this theoretical value provides definitive evidence of the compound's elemental composition.

Table 1: HRMS Data for Ethylene bis(cyclohexanecarboxylate)
ParameterValue
Molecular FormulaC16H26O4
Nominal Mass282 Da
Theoretical Monoisotopic Mass282.1831 Da
Required Mass Accuracy< 5 ppm (parts per million)

Fragmentation Pattern Analysis and Derivatization Strategies

Fragmentation Pattern Analysis

In conjunction with mass spectrometry, particularly under electron ionization (EI) conditions, the fragmentation pattern of a molecule serves as a "molecular fingerprint" that can be used for structural elucidation and identification. libretexts.org When the Ethylene bis(cyclohexanecarboxylate) molecule is ionized, the resulting high-energy molecular ion ([M]•+) can undergo cleavage of its chemical bonds. libretexts.orgchemguide.co.uk The fragmentation typically occurs at the most labile sites, often leading to the formation of the most stable carbocations. libretexts.org

For this diester, fragmentation is expected to occur primarily at the ester linkages and within the cyclohexyl rings. Key fragmentation pathways would likely include:

Alpha-cleavage at the carbonyl group.

Cleavage of the C-O bond between the carbonyl carbon and the ethylene bridge oxygen.

Loss of a cyclohexyl group or a cyclohexanecarboxylate (B1212342) moiety.

Fragmentation of the cyclohexyl ring , often through the loss of ethylene (28 Da). whitman.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of Ethylene bis(cyclohexanecarboxylate)
m/z ValueProposed Fragment Ion StructureFragmentation Pathway
282[C16H26O4]•+Molecular Ion (M•+)
171[C10H19O2]+Loss of a cyclohexanecarboxylate radical •C7H11O2
111[C7H11O]+Cyclohexanecarbonyl cation, formed by cleavage of the ester C-O bond
83[C6H11]+Cyclohexyl cation, from loss of CO from the [C7H11O]+ fragment
55[C4H7]+Common fragment from cyclohexyl ring cleavage

Derivatization Strategies

Chemical derivatization is a process that modifies a compound to enhance its analytical properties, such as improving its volatility for gas chromatography or its ionization efficiency for mass spectrometry. nih.gov For a neutral, non-polar compound like Ethylene bis(cyclohexanecarboxylate), derivatization is generally not required for standard GC-MS or LC-MS analysis.

However, in specific analytical scenarios, such as ultra-trace analysis in complex biological or environmental matrices, derivatization could be considered. Strategies often target functional groups like hydroxyls or carboxylic acids to improve detection. nih.govresearchgate.net Since Ethylene bis(cyclohexanecarboxylate) lacks such reactive groups, any derivatization would likely involve a more complex chemical transformation, such as transesterification, which is typically not a preferred analytical approach unless direct analysis fails.

X-ray Crystallography and Diffraction Techniques

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically decoded to build a model of the crystal lattice and the exact structure of the molecule within it. esrf.fr

Although a specific crystal structure for Ethylene bis(cyclohexanecarboxylate) is not publicly available, the application of SC-XRD would provide definitive data on its molecular geometry. If a suitable single crystal could be grown, this technique would unambiguously determine the parameters listed in Table 3. This data would reveal the molecule's preferred conformation in the solid state, including the spatial relationship between the two cyclohexyl rings and the planarity of the ester groups.

Table 3: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction
ParameterInformation Yielded
Bond LengthsPrecise distances between all bonded atoms (e.g., C=O, C-O, C-C).
Bond AnglesAngles between adjacent bonds (e.g., O-C-C, C-O-C).
Torsion (Dihedral) AnglesThe rotation around chemical bonds, defining the molecule's conformation.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal lattice.
Intermolecular InteractionsDetails of packing forces in the crystal, such as van der Waals contacts. nsf.gov

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray Diffraction (PXRD) is an analytical technique used to characterize the crystalline nature of a bulk solid sample. Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a finely powdered microcrystalline material. researchgate.net The technique provides a diffraction pattern, or diffractogram, which serves as a unique fingerprint for a specific crystalline phase.

PXRD is the primary tool for investigating polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. For Ethylene bis(cyclohexanecarboxylate), PXRD would be employed to:

Confirm the crystallinity of a synthesized batch.

Identify the specific polymorphic form present.

Monitor for any phase transitions that may occur under different conditions (e.g., temperature, pressure).

Assess the purity of a crystalline phase.

Table 4: Applications of Powder X-ray Diffraction in the Study of Ethylene bis(cyclohexanecarboxylate)
ApplicationResearch Goal
Phase IdentificationTo match the experimental diffraction pattern to a known crystalline phase.
Polymorph ScreeningTo identify if different crystallization conditions produce different crystal forms.
Crystallinity AssessmentTo determine the degree of crystalline order versus amorphous content in a bulk sample.
Quality ControlTo ensure batch-to-batch consistency in the solid-state form of the material.

Advanced Chromatographic and Hyphenated Techniques for Analytical Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. gcms.cz It is an exceptionally well-suited method for the purity assessment of volatile and thermally stable compounds like Ethylene bis(cyclohexanecarboxylate). chrom-china.com

In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through a long, thin capillary column. maplaboratory.net The time it takes for a compound to travel through the column is its retention time (RT), which is a characteristic property used for identification when compared against a reference standard. As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that confirms its molecular identity. maplaboratory.net

This method allows for the separation and identification of the main compound from potential impurities, which could include:

Residual starting materials (e.g., cyclohexanecarboxylic acid, ethylene glycol).

By-products from the synthesis.

Degradation products.

Table 5: Outline of a GC-MS Method for Purity Assessment
ParameterDescription
Sample PreparationDissolution in a volatile organic solvent (e.g., hexane, ethyl acetate).
GC ColumnA non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-1).
Temperature ProgramA programmed temperature ramp to ensure separation of compounds with different boiling points.
Ionization ModeElectron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns.
Data AnalysisPurity is determined by the area percentage of the main peak in the chromatogram. Impurities are identified by their retention times and mass spectra, often with the aid of spectral libraries. nelsonlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a complex mixture. waters.com The methodology leverages the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. In the context of Ethylene bis(cyclohexanecarboxylate), LC-MS is instrumental in identifying the compound within intricate matrices such as polymer extracts, where it might be present as a plasticizer, or in post-reaction mixtures to assess purity and identify byproducts.

A hypothetical study was conducted to identify Ethylene bis(cyclohexanecarboxylate) in a polymer matrix. The compound was extracted from a polyvinyl chloride (PVC) sample via solvent extraction. polymersolutions.com The resulting extract, containing a mixture of additives, was then analyzed using an LC-MS system. The chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution profile, ensuring the effective separation of components with varying polarities. The mass spectrometer was operated in electrospray ionization (ESI) positive mode to detect the protonated molecule of Ethylene bis(cyclohexanecarboxylate) and its characteristic fragments.

The analysis successfully identified Ethylene bis(cyclohexanecarboxylate) by matching its retention time and mass spectrum with a certified reference standard. The high resolution and accuracy of the mass spectrometer allowed for the unambiguous confirmation of its elemental composition, distinguishing it from other isomeric compounds and matrix interferences.

Table 1: Hypothetical LC-MS Data for the Identification of Ethylene bis(cyclohexanecarboxylate) in a Polymer Extract
CompoundRetention Time (min)Observed m/z [M+H]⁺Expected m/z [M+H]⁺Key Fragment Ions (m/z)
Ethylene bis(cyclohexanecarboxylate)12.5283.1904283.1909155.1067, 127.0751
Di(2-ethylhexyl) phthalate (B1215562) (DEHP)14.2391.2846391.2848149.0230, 167.0331
Antioxidant 101018.91177.87151177.8723219.1795, 57.0704

The detailed research findings from this hypothetical analysis would demonstrate the utility of LC-MS in quality control and safety assessment of polymeric materials. By accurately identifying and quantifying additives like Ethylene bis(cyclohexanecarboxylate), manufacturers can ensure product consistency and compliance with regulatory standards. The technique's sensitivity also allows for the detection of trace-level impurities or degradation products that could affect the material's performance and safety.

Size Exclusion Chromatography (SEC) for Polymerization Monitoring

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing polymers, providing information on molecular weight distribution and averages. specificpolymers.com The technique separates molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more deeply into the porous packing material. paint.org SEC is particularly valuable for monitoring the progress of polymerization reactions by tracking the increase in polymer chain size over time. wikipedia.org

In a hypothetical study, Ethylene bis(cyclohexanecarboxylate) was used as a co-monomer in a melt polycondensation reaction to synthesize a novel aliphatic polyester (B1180765). The reaction progress was monitored by taking aliquots from the reaction vessel at regular intervals and analyzing them by SEC. This allowed for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are critical parameters for defining the properties of the resulting polymer.

The analysis was performed using a system calibrated with polystyrene standards, and tetrahydrofuran (B95107) (THF) was used as the mobile phase. The data collected at different time points clearly illustrated the progression of the polymerization, showing a steady increase in both Mn and Mw, while the PDI remained relatively narrow, indicating a controlled polymerization process.

Table 2: Hypothetical SEC Data for Monitoring Polyester Synthesis
Reaction Time (hours)Mn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
12,5003,5001.40
26,8009,8601.45
415,20023,5601.55
628,50045,6001.60

The research findings from this hypothetical monitoring would underscore the importance of SEC in polymer synthesis. tosohbioscience.com The ability to track the evolution of molecular weight distribution in real-time provides crucial insights into reaction kinetics and mechanism. This information is vital for optimizing reaction conditions to achieve a polymer with the desired molecular weight and properties, ultimately enabling the tailoring of materials for specific applications.

Theoretical and Computational Chemistry Studies of Ethylene Bis Cyclohexanecarboxylate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are employed to model the electronic properties of a single molecule in great detail. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

The electronic structure of Ethylene (B1197577) bis(cyclohexanecarboxylate) is fundamental to its chemical character. Analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. For an ester like this, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atoms of the carboxyl groups. The LUMO is generally the antibonding π* orbital of the carbonyl (C=O) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.

A Molecular Electrostatic Potential (MEP) map would further illuminate the electronic distribution. For Ethylene bis(cyclohexanecarboxylate), the MEP would show regions of negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Table 1: Key Concepts in Electronic Structure Analysis

Concept Description Relevance to Ethylene bis(cyclohexanecarboxylate)
DFT (Density Functional Theory) A computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable. Provides a balance of accuracy and computational cost for calculating the properties of a moderately sized molecule.
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons. It represents the ability to donate electrons. Likely localized on the oxygen atoms of the ester groups, indicating these are the primary sites of electron donation.
LUMO (Lowest Unoccupied Molecular Orbital) The innermost orbital without electrons. It represents the ability to accept electrons. Likely the π* antibonding orbital of the carbonyl groups, making the carbonyl carbons susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A larger gap suggests higher stability and lower reactivity.

| MEP (Molecular Electrostatic Potential) | A map of the electrostatic potential on the electron density surface of a molecule. | Visualizes charge distribution, identifying electron-rich sites (nucleophilic centers) and electron-poor sites (electrophilic centers). |

Based on the electronic structure, specific predictions about the reactivity of Ethylene bis(cyclohexanecarboxylate) can be made. The carbonyl carbons, being electron-deficient as shown by the LUMO and MEP analysis, are the most probable sites for nucleophilic attack, such as in hydrolysis reactions.

Computational methods can model the entire pathway of a chemical reaction, for instance, the base-catalyzed hydrolysis of one of the ester groups. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state determines the activation energy, which governs the reaction rate. Such calculations can confirm that the attack of a hydroxide (B78521) ion on a carbonyl carbon is the rate-determining step.

Quantum chemical calculations are highly effective at simulating various types of spectra, which can be used to validate experimental findings or predict the spectral properties of uncharacterized molecules.

Infrared (IR) Spectroscopy: Simulations can predict the vibrational frequencies of the molecule. For Ethylene bis(cyclohexanecarboxylate), this would yield characteristic stretching frequencies for the C=O bonds (typically a strong peak around 1735 cm⁻¹) and the C-O bonds of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These simulated shifts are invaluable for assigning peaks in experimental spectra and confirming the molecule's structure.

Table 2: Simulated Spectroscopic Data

Spectroscopy Type Predicted Information Significance
Infrared (IR) Vibrational frequencies Identification of functional groups, such as the prominent C=O stretch of the ester.
¹H NMR Proton chemical shifts Distinguishes between different types of protons, such as those on the cyclohexane (B81311) rings versus the ethylene bridge.

| ¹³C NMR | Carbon chemical shifts | Identifies all unique carbon environments, including the carbonyl carbon and the carbons of the cyclohexane rings. |

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations are essential for understanding the conformational behavior of flexible molecules and their interactions in a bulk phase.

Ethylene bis(cyclohexanecarboxylate) possesses significant conformational flexibility arising from several sources:

Cyclohexane Ring Pucker: Each cyclohexane ring can exist in several conformations, with the chair form being significantly more stable than the boat or twist-boat forms due to minimized angular and torsional strain. libretexts.org

Axial vs. Equatorial Substitution: The ester group on each cyclohexane ring can be in either an axial or an equatorial position. For bulky substituents like the ester group, the equatorial position is strongly favored to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens of the ring. libretexts.orgspcmc.ac.in

Rotatable Bonds: The molecule has several single bonds around which rotation can occur, including the C-C bond of the ethylene bridge and the C-O bonds of the ester linkages.

MD simulations can explore the potential energy surface related to these conformational degrees of freedom, revealing the most stable low-energy conformations and the energy barriers between them. The dominant conformation is expected to feature both cyclohexane rings in a chair form with the ester linkages in equatorial positions.

In a liquid or solid state, the properties of Ethylene bis(cyclohexanecarboxylate) are governed by how the molecules interact with each other. MD simulations of a system containing many molecules can elucidate these interactions. The primary intermolecular forces for this molecule are:

Van der Waals Forces: These are the dominant interactions, arising from the large nonpolar surface area of the two cyclohexane rings.

Dipole-Dipole Interactions: The polar ester groups create a molecular dipole, leading to electrostatic interactions between molecules.

Simulation of Solvent-Solute Interactions

MD simulations model the movement of atoms and molecules over time based on classical mechanics. nih.gov A simulation cell is constructed containing molecules of the solute and the solvent, and their trajectories are calculated by integrating Newton's laws of motion. mcmaster.ca The forces between molecules are determined by a force field, which is a set of parameters that describe the potential energy of the system. nih.gov

Key research findings from simulations of similar plasticizers and esters in polymer systems, which would be analogous to studying Ethylene bis(cyclohexanecarboxylate), include:

Interaction Energies: Simulations can quantify the non-covalent interactions between the solute and solvent molecules. These are typically broken down into van der Waals (EvdW) and electrostatic (or Coulombic) components. mdpi.com For Ethylene bis(cyclohexanecarboxylate), the ester groups would be expected to form significant electrostatic and dipole-dipole interactions with polar solvents or polymer chains.

Radial Distribution Functions (RDFs): RDF analysis provides information about the local structure of the solvent around the solute molecule. By calculating the probability of finding a solvent atom at a certain distance from a solute atom, one can identify specific interaction sites, such as hydrogen bonding between the ester's carbonyl oxygen and a hydrogen-bond-donating solvent. nih.gov

Solubility Parameters: The Hildebrand and Hansen solubility parameters can be calculated from MD simulations by determining the cohesive energy density. The principle of "like dissolves like" suggests that solvents and solutes with similar solubility parameters will be miscible. Comparing the calculated solubility parameter of Ethylene bis(cyclohexanecarboxylate) with various solvents or polymers can predict its compatibility. mdpi.comnih.gov

Diffusion Coefficients: MD simulations can also predict the diffusion coefficient of the solute within the solvent, which is a measure of its mobility. This is particularly important in material science, for example, in predicting the migration rate of a plasticizer out of a polymer matrix. researchgate.net

Table 1: Hypothetical Interaction Energy Components for Ethylene bis(cyclohexanecarboxylate) in Different Solvents (Illustrative Data)
SolventVan der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)Total Interaction Energy (kJ/mol)Predicted Compatibility
Polyvinyl Chloride (PVC) Matrix-45.2-25.8-71.0High
Toluene (B28343)-38.5-5.1-43.6Moderate
Water-15.3-12.7-28.0Low

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While frequently used in drug discovery to dock ligands into protein active sites, the principles of molecular recognition are broadly applicable to supramolecular chemistry and materials science. nih.govrsc.org For Ethylene bis(cyclohexanecarboxylate), docking could be used to study its interaction with specific host molecules or recognition sites within a larger assembly.

The recognition and binding of dicarboxylates, which are structurally related to the target molecule, have been studied extensively. ijacskros.comresearchgate.net These studies reveal that binding is often driven by a combination of interactions:

Hydrogen Bonding: The carbonyl oxygen atoms in the ester groups of Ethylene bis(cyclohexanecarboxylate) can act as hydrogen bond acceptors. A host molecule with appropriately spaced hydrogen bond donors (e.g., urea, amide, or hydroxyl groups) could selectively bind it. nih.gov

Anion-π Interactions: The electron-rich oxygen atoms of the carboxylate or ester groups can interact favorably with electron-deficient aromatic rings in a host molecule. nih.gov

Shape Complementarity: The size and shape of the cyclohexyl rings and the flexibility of the ethylene linker are critical. A host molecule with a cavity or cleft that matches the steric profile of Ethylene bis(cyclohexanecarboxylate) would exhibit higher binding affinity.

Docking simulations would involve generating multiple possible binding poses of Ethylene bis(cyclohexanecarboxylate) within the binding site of a host molecule and then using a scoring function to rank them. The scoring function estimates the binding free energy, with lower scores typically indicating a more stable complex. acs.org

Table 2: Hypothetical Docking Results for Ethylene bis(cyclohexanecarboxylate) with Different Host Molecules (Illustrative Data)
Host MoleculeBinding Site TypeEstimated Binding Energy (kcal/mol)Key Interactions
Cyclodextrin CavityHydrophobic Cavity-5.8Van der Waals, Hydrophobic
Urea-based MacrocycleHydrogen Bonding Cleft-8.2Hydrogen Bonding, Shape Fit
Metal-Organic Framework PorePorous Network-7.5Van der Waals, Electrostatic

QSAR/QSPR Approaches in Material Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. wikipedia.org These models are a cornerstone of computational materials science, allowing for the rapid screening of virtual compounds and the design of new materials with desired characteristics without the need for extensive experimental synthesis and testing. aidic.itresearchgate.net

For Ethylene bis(cyclohexanecarboxylate) and related compounds, a QSPR study would follow these general steps:

Data Set Collection: A dataset of molecules with known experimental values for a specific property of interest (e.g., glass transition temperature reduction in a polymer, boiling point, viscosity) would be assembled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated from its 2D or 3D structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (describing molecular branching and shape), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and others. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using statistical techniques like cross-validation and by using an external set of compounds that were not used in the model's development. researchgate.net

For material design purposes, a QSPR model could be developed to predict properties relevant to the function of Ethylene bis(cyclohexanecarboxylate) as a plasticizer. For example, a model could predict the efficiency of plasticization based on descriptors related to molecular size, shape, and polarity. By analyzing the model, chemists can identify which structural features are most important for a given property and then design new molecules with enhanced performance.

Table 3: Example of Molecular Descriptors and Their Potential Correlation in a QSPR Model for Plasticizer Properties (Conceptual)
Property to PredictRelevant Molecular DescriptorsRationale for Correlation
Compatibility with PVCPolar Surface Area (PSA), Dipole MomentRelates to the strength of polar interactions between the ester and the polymer.
Migration RateMolecular Weight, Molecular VolumeLarger molecules tend to diffuse more slowly through a polymer matrix.
Flexibility EnhancementNumber of Rotatable Bonds, Radius of GyrationRelates to the molecule's ability to disrupt polymer chain packing and increase free volume.

Role of Ethylene Bis Cyclohexanecarboxylate in Polymer Science and Advanced Materials Research

As a Monomer in Polymerization Reactions

Ethylene (B1197577) bis(cyclohexanecarboxylate) primarily functions as a monomer in polycondensation reactions, specifically in the synthesis of polyesters. Its bifunctional nature, with two ester groups, allows it to react with diols or other diesters through transesterification to form long polymer chains.

Homopolymerization Mechanisms and Kinetics

While direct homopolymerization of Ethylene bis(cyclohexanecarboxylate) as a singular monomer is not extensively documented, the formation of the corresponding polymer, poly(ethylene cyclohexanedicarboxylate), is achieved through the polycondensation of its constituent monomers: ethylene glycol and cyclohexanedicarboxylic acid. The mechanism of this polyesterification reaction is a step-growth polymerization that can be either self-catalyzed by the acidic monomers or, more commonly, catalyzed by external agents such as metal compounds.

The reaction proceeds in two main stages:

Direct Esterification: In this initial stage, ethylene glycol and cyclohexanedicarboxylic acid react to form oligomers and water as a byproduct. This is an equilibrium reaction, and the removal of water is crucial to drive the reaction towards the formation of higher molecular weight polymers.

Polycondensation/Transesterification: As the concentration of acid end-groups decreases, the reaction rate slows down. At this stage, which is typically conducted at higher temperatures and under vacuum, chain growth occurs primarily through transesterification reactions between the hydroxyl and ester end-groups of the oligomers, eliminating ethylene glycol.

rate = k[COOH][OH]

The kinetics are significantly influenced by factors such as temperature, catalyst type and concentration, and the efficiency of byproduct removal. Common catalysts for this type of polycondensation include compounds of titanium, tin, antimony, and germanium. For instance, the synthesis of poly(ethylene adipate) from ethylene glycol and adipic acid, a similar aliphatic polyester (B1180765), showed that tetraisopropyl titanate had optimal catalytic activity at temperatures between 220-250°C. researchgate.net

Copolymerization with Various Comonomers

Ethylene bis(cyclohexanecarboxylate) or its precursors are frequently used in copolymerization to tailor the properties of polyesters. By incorporating other diols, diacids, or lactones, a wide range of copolyesters with specific thermal and mechanical properties can be synthesized.

For example, the copolymerization of 1,4-cyclohexanedicarboxylic acid (a key component of Ethylene bis(cyclohexanecarboxylate)) with butanediol (B1596017) and a comonomer like diglycolic acid results in random copolymers with reduced crystallinity and a lower melting temperature compared to the homopolymer. acs.org This allows for the tuning of properties such as flexibility and barrier performance. Similarly, the introduction of aliphatic long-chain diacids, such as dodecanedioic acid, into a polyester composed of 2,5-furandicarboxylic acid and 1,4-cyclohexanedimethanol (B133615) (a related cycloaliphatic diol) can produce copolyesters with elastic properties. acs.org

Copolymerization can also be achieved with lactones. The ring-opening polymerization of ε-caprolactone in the presence of pre-formed polyester oligomers containing ethylene and cyclohexanedicarboxylate units can lead to the formation of block copolymers. These copolymers, such as poly(ethylene 2,5-furandicarboxylate-co-ε-caprolactone), exhibit enhanced mechanical performance, with a significant increase in elongation at break. nih.govbohrium.com

The properties of the resulting copolymers are highly dependent on the comonomer content and the resulting microstructure (i.e., random or blocky).

Impact on Polymer Architecture and Chain Growth

The incorporation of the cyclohexanedicarboxylate unit from Ethylene bis(cyclohexanecarboxylate) has a profound impact on the polymer architecture and chain growth. The rigid and bulky nature of the cyclohexyl ring influences several key properties of the resulting polyester.

Chain Rigidity and Glass Transition Temperature (Tg): The cyclohexyl ring introduces significant rigidity into the polymer backbone compared to linear aliphatic units. This increased rigidity restricts segmental motion, leading to a higher glass transition temperature (Tg). For instance, cycloaliphatic polyesters generally exhibit a higher Tg than their linear aliphatic counterparts. researchgate.net This effect can be modulated by the cis/trans isomer ratio of the cyclohexanedicarboxylate unit, with the trans isomer leading to a more linear and rigid chain, and thus a higher Tg.

Chain Packing and Morphology: The non-planar, chair-like conformation of the cyclohexane (B81311) ring influences how the polymer chains pack in the solid state. This can lead to the formation of different crystalline structures and morphologies compared to polyesters derived from purely linear or aromatic monomers. The presence of the cyclohexyl ring can also induce a certain degree of order between adjacent chains, potentially leading to some level of crystallinity even in copolyesters. byjus.com

The following table summarizes the expected impact of incorporating Ethylene bis(cyclohexanecarboxylate) units into a polyester chain:

PropertyImpact of Ethylene bis(cyclohexanecarboxylate) IncorporationRationale
Glass Transition Temperature (Tg) IncreaseThe rigid cyclohexyl ring restricts segmental chain motion.
Crystallinity VariableCan increase in homopolymers due to regular structure, but often decreases in copolymers by disrupting chain regularity.
Mechanical Strength & Modulus IncreaseThe rigid cycloaliphatic structure enhances stiffness and load-bearing capacity.
Flexibility DecreaseThe bulky ring structure reduces the overall flexibility of the polymer chain.
Thermal Stability GoodCycloaliphatic polyesters generally exhibit good thermal stability.

Integration into Polymer Composites and Blends

Polymers derived from Ethylene bis(cyclohexanecarboxylate) can be integrated into composites and blends to create advanced materials with enhanced performance characteristics. The cycloaliphatic nature of the monomer plays a crucial role in the interfacial interactions and reinforcement mechanisms within these multiphase systems.

Interfacial Interactions in Hybrid Materials

The performance of a polymer composite is highly dependent on the interfacial adhesion between the polymer matrix and the reinforcing filler. In polyesters containing cyclohexanedicarboxylate units, the polarity of the ester groups and the surface energy of the polymer are key factors governing these interactions.

In a study of cycloaliphatic-like epoxy resin with different optical fibers, it was found that fibers with high surface energy and polar groups, such as thermoplastic polyester elastomer (TPEE), exhibited strong bonding with the cycloaliphatic epoxy. mdpi.com This strong interaction was attributed to enhanced electrostatic interactions and restricted mobility of the polymer chains at the interface, leading to improved interfacial strength. Conversely, fibers with low surface energy and weak polarity, like ethylene-tetrafluoroethylene copolymer (ETFE), showed poor wettability and weak interfacial adhesion. mdpi.com This suggests that for composites made with polyesters from Ethylene bis(cyclohexanecarboxylate), surface treatment of the reinforcement to introduce polar functional groups could significantly improve interfacial adhesion.

The principles of polymer blend compatibility, such as similar polarity and surface tension, also apply. mdpi.com For blends, the compatibility between the cyclohexanedicarboxylate-containing polyester and another polymer will depend on their respective chemical structures. Blending with polar polymers may lead to better compatibility than with non-polar polymers like polyethylene, unless compatibilizers are used.

Reinforcement Mechanisms and Matrix Compatibility

In fiber-reinforced composites, the reinforcement mechanism involves the transfer of stress from the lower-modulus polymer matrix to the high-strength, high-modulus fibers through the interface. The effectiveness of this stress transfer is directly related to the interfacial adhesion.

For composites containing a polyester matrix derived from Ethylene bis(cyclohexanecarboxylate), the inherent rigidity of the cycloaliphatic rings contributes to a higher matrix modulus, which can facilitate efficient stress transfer. When reinforced with fibers like glass or carbon, the resulting composites are expected to exhibit significantly improved mechanical properties, including tensile strength, flexural strength, and stiffness.

A study on glass fiber-reinforced polyester composites demonstrated a remarkable improvement in mechanical properties with increasing fiber content. researchgate.net For instance, the tensile strength of the composite increased from 28.25 MPa for the neat resin to 78.83 MPa at 60 wt.% fiber loading, and the flexural strength increased from 44.65 MPa to 119.23 MPa. researchgate.net While this study was on a general polyester, similar trends are expected for polyesters based on Ethylene bis(cyclohexanecarboxylate), with the rigid cycloaliphatic backbone potentially contributing to even higher composite stiffness.

The following table presents data on the mechanical properties of E-glass fiber reinforced polyester composites, illustrating the typical reinforcement effect observed in such systems.

Fiber Weight (%)Tensile Strength (MPa)Flexural Strength (MPa)Impact Energy (Joules)
028.2544.653.50
1545.6768.784.25
3062.1492.455.10
4571.52108.915.85
6078.83119.236.50

Data adapted from a study on E-glass fiber reinforced polyester composites. researchgate.net

Contribution to Functional Polymer Development

Ethylene bis(cyclohexanecarboxylate) serves as a versatile building block and modifying agent in the development of functional polymers. Its distinct chemical structure, which features two bulky, rigid cyclohexyl groups linked by a short, flexible ethylene diester chain, allows for the targeted modification of polymer properties.

Specialty Polymers with Tunable Properties

The incorporation of Ethylene bis(cyclohexanecarboxylate) into polymer chains, either as a comonomer or as an additive, provides a reliable method for tuning the material's thermomechanical properties. The rigid and non-planar nature of the cyclohexane rings directly influences the mobility of polymer chains, leading to predictable changes in performance.

Research into polymers containing cycloaliphatic moieties demonstrates that these structures are highly effective at increasing a polymer's glass transition temperature (T_g_). rsc.orgmdpi.com The restricted rotation of the bulky cyclohexyl groups hinders the segmental motion of the polymer backbone, requiring more thermal energy for the transition from a glassy to a rubbery state. For instance, poly(phosphonate)s bearing a cyclohexyl side-chain exhibit a T_g_ that is approximately 60°C higher than analogous polymers with linear alkyl side-chains. rsc.orgresearchgate.net Similarly, polyesters and polyglycolides that include cyclohexyl groups in their structure show significantly elevated T_g_ values compared to their purely aliphatic counterparts. acs.org

When used as a comonomer in polyester synthesis, Ethylene bis(cyclohexanecarboxylate) can be strategically introduced to create specialty copolyesters with tailored characteristics. By varying its concentration relative to other diols or diacids, properties such as stiffness, heat deflection temperature, and tensile modulus can be systematically adjusted. This "tuning" capability is critical in designing polymers for applications that demand higher thermal stability and rigidity than conventional aliphatic polyesters can offer.

The table below illustrates the potential impact of incorporating Ethylene bis(cyclohexanecarboxylate) as a comonomer on key polymer properties, based on established principles of cycloaliphatic ring inclusion.

PropertyExpected Change with IncorporationRationale
Glass Transition Temp (T_g)IncreaseBulky cyclohexyl groups restrict polymer chain mobility, requiring more energy for segmental motion. rsc.org
Thermal StabilityIncreaseThe cycloaliphatic structure enhances the rigidity and heat resistance of the polymer backbone. mdpi.com
Mechanical StiffnessIncreaseReduced chain flexibility leads to a higher elastic modulus and greater material rigidity.
Flexibility / ElongationDecreaseIncreased rigidity and intermolecular hindrance typically result in lower ductility.

Bio-based Polymer Derivatives (focus on chemical modification, not biological activity)

Ethylene bis(cyclohexanecarboxylate) holds significant potential as a constituent for creating partially or fully bio-based polymer derivatives. This potential is rooted in the established and emerging pathways for producing its precursors—ethylene glycol and cyclohexanecarboxylic acid—from renewable resources.

Bio-based Precursors:

Ethylene Glycol (EG): Bio-based EG (or bio-EG) is commercially produced and can be synthesized through several routes. A common method involves the fermentation of sugars (from corn or sugarcane) to bio-ethanol, which is then dehydrated to ethylene and subsequently converted to ethylene glycol. acs.org More direct routes are also being developed, including the catalytic conversion of sugars or biomass-derived feedstocks like glycerol, a byproduct of biodiesel production. specialchem.comrsc.org Pilot plants are now capable of producing high-purity bio-EG directly from biomass sources such as corn stalks. tvbrics.com

Cyclohexanecarboxylic Acid: This compound can also be derived from biological sources. One sustainable pathway involves the hydrogenation of benzoic acid, which can be produced from toluene (B28343) sourced from biomass pyrolysis. Another advanced biosynthetic route uses engineered microbes to convert sugars or other bio-feedstocks into shikimic acid, a precursor to cyclohexanecarboxylic acid. acs.org Diels-Alder reactions using sugar-derived dienes and dienophiles also present a viable chemical route to functionalized cyclohexane rings. rsc.org

Application in Polymer Processing Methodologies

In addition to its role in defining the final properties of a material, Ethylene bis(cyclohexanecarboxylate) can function as a critical processing aid, particularly in high-temperature melt-processing techniques.

Role in Melt Processing and Extrusion

In melt processing operations like extrusion and injection molding, controlling the melt viscosity and flow behavior of the polymer is paramount. Ethylene bis(cyclohexanecarboxylate), when used as an additive, can function as an external plasticizer or a lubricant, significantly improving processability. specialchem.com

According to established plasticization theories, small molecules like diesters intersperse themselves between polymer chains. kinampark.com This action increases the "free volume" within the polymer matrix, effectively pushing the chains apart and weakening the intermolecular forces (van der Waals forces) that hold them together. researchgate.net The direct consequences of this mechanism during melt processing include:

Reduced Melt Viscosity: With greater distance between chains and weaker interactions, the polymer flows more easily under shear stress.

Lowered Processing Temperatures: Less thermal energy is required to achieve the necessary melt flow, which can reduce energy consumption and minimize thermal degradation of the polymer. researchgate.net

Improved Lubricity: The additive can migrate to the interface between the polymer melt and the metal surfaces of the extruder barrel and die, creating a lubricating layer that reduces friction. greenchemicals.eu

These effects translate into tangible processing benefits, as summarized in the following table.

Processing ParameterBenefit of Using Ethylene bis(cyclohexanecarboxylate)Mechanism
Extruder TorqueReductionLowered melt viscosity and reduced friction decrease the motor load required to turn the extruder screw. specialchem.com
Die PressureReductionEnhanced flowability and wall slip reduce the back-pressure generated as the melt is forced through the die. arkema.com
Melt FractureElimination or ReductionReduced stress at the die exit prevents instabilities in the melt flow that cause surface defects. google.com
ThroughputIncreaseLower viscosity and pressure can allow for higher screw speeds and increased production rates. arkema.com
Die Build-UpReductionImproved lubrication minimizes the adhesion of degraded polymer material to the die surfaces. arkema.com

The use of cycloaliphatic esters as processing aids is a recognized strategy for improving the surface quality and homogeneity of polymer compositions during manufacturing. google.com

Additive Manufacturing and 3D Printing Applications

Currently, there is no specific research or established application detailing the use of Ethylene bis(cyclohexanecarboxylate) in additive manufacturing or 3D printing technologies. Its physical form—likely a liquid or low-melting-point solid—makes it unsuitable for direct use in common extrusion-based methods like Fused Deposition Modeling (FDM), which require solid thermoplastic filaments.

However, its chemical structure suggests a potential role as a component within photopolymer resin formulations used in vat photopolymerization techniques such as Stereolithography (SLA) or Digital Light Processing (DLP). In these systems, a liquid resin is selectively cured by light to build an object layer-by-layer. In this context, Ethylene bis(cyclohexanecarboxylate) could potentially be investigated for one of the following functions:

Non-reactive Plasticizer: As a non-reactive additive, it could be included in a resin formulation to increase the flexibility and impact strength of the final cured part, mitigating the inherent brittleness of many highly cross-linked photopolymer networks.

These applications remain speculative and would require dedicated research and development to validate their feasibility and effectiveness.

Ethylene Bis Cyclohexanecarboxylate As an Intermediate in Chemical Synthesis

A Precursor in the Synthesis of Complex Organic Molecules

The structure of ethylene (B1197577) bis(cyclohexanecarboxylate) presents two primary sites for chemical modification: the ester functionalities and the cyclohexane (B81311) rings. This dual reactivity allows for a range of synthetic manipulations, making it a valuable starting point for the synthesis of more intricate molecules.

Derivatization Reactions of the Ester Groups

The ester groups in ethylene bis(cyclohexanecarboxylate) are susceptible to a variety of chemical transformations, providing a gateway to numerous classes of organic compounds. Standard reactions such as hydrolysis, transesterification, amidation, and reduction can be employed to modify these functional groups.

Hydrolysis of the ester linkages yields cyclohexanecarboxylic acid and ethylene glycol. These products can then be utilized in further synthetic steps. For instance, cyclohexanecarboxylic acid is a known precursor in the synthesis of various pharmaceuticals and agrochemicals.

Transesterification allows for the exchange of the ethylene glycol bridge with other diols or alcohols, leading to the formation of new esters with potentially different physical and chemical properties. This reaction is often catalyzed by acids or bases and can be used to introduce new functionalities into the molecule.

Amidation of the ester groups with primary or secondary amines results in the formation of the corresponding N-substituted cyclohexanecarboxamides. This reaction is a fundamental transformation in organic synthesis and provides access to a wide range of amide-containing compounds, which are prevalent in biologically active molecules.

Reduction of the ester functionalities, typically with powerful reducing agents like lithium aluminum hydride, affords cyclohexylmethanol. This primary alcohol can serve as a building block for the synthesis of other functional groups, such as aldehydes, ethers, and alkyl halides.

A summary of these derivatization reactions is presented in the table below.

Reaction TypeReagentsProduct Class
HydrolysisAcid or BaseCarboxylic Acid, Diol
TransesterificationAlcohol, CatalystNew Ester
AmidationAmineAmide
ReductionReducing Agent (e.g., LiAlH4)Alcohol

Transformation of the Cyclohexane Ring Structure

Beyond the reactivity of the ester groups, the cyclohexane rings of ethylene bis(cyclohexanecarboxylate) offer additional opportunities for synthetic elaboration. The saturated carbocyclic framework can be functionalized through various C-H activation strategies or can undergo ring-opening reactions to generate acyclic structures.

While direct functionalization of the cyclohexane ring in ethylene bis(cyclohexanecarboxylate) is not widely documented, analogous transformations on cyclohexanecarboxylic acid derivatives suggest potential pathways. For example, palladium-catalyzed C-H arylation has been used to introduce aromatic substituents onto cycloalkane carboxylic acids. Such methods could potentially be adapted to introduce complexity to the cyclohexane rings of the title compound.

Ring-opening reactions, though more drastic, could provide access to linear difunctional molecules. For instance, oxidative cleavage of the cyclohexane ring could lead to the formation of dicarboxylic acids, which are valuable monomers in polymer synthesis.

Role in Multi-Step Synthetic Pathways

The utility of ethylene bis(cyclohexanecarboxylate) extends to its incorporation into complex, multi-step synthetic sequences. Its symmetrical nature and dual reactivity make it a suitable component for both convergent and divergent synthetic strategies.

Convergent and Divergent Synthesis Strategies

In a convergent synthesis , different fragments of a target molecule are synthesized independently and then coupled together in the final stages. Ethylene bis(cyclohexanecarboxylate) can serve as a symmetrical core to which other molecular fragments are attached. For example, after derivatization of the ester groups, the resulting functionalities can be used as handles to connect to other building blocks, streamlining the assembly of large and complex molecules.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Ethylene bis(cyclohexanecarboxylate) can act as this central starting material. By subjecting it to a variety of derivatization reactions at the ester groups or transformations of the cyclohexane rings, a diverse range of products can be obtained from a single precursor. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies.

Catalytic Transformations Utilizing Ethylene bis(cyclohexanecarboxylate)

While specific catalytic transformations directly employing ethylene bis(cyclohexanecarboxylate) as a substrate are not extensively reported in the literature, its constituent parts, cyclohexanecarboxylic acid and ethylene glycol, are involved in numerous catalytic processes. For instance, esters of cyclohexanecarboxylic acid can undergo catalytic hydrogenation to produce cyclohexanemethanol, a useful intermediate.

Furthermore, the ethylene glycol moiety can be derived from the catalytic hydration of ethylene oxide. The principles of catalysis are central to both the synthesis and the subsequent transformations of ethylene bis(cyclohexanecarboxylate) and its derivatives.

Development of Novel Reagents and Ligands based on its Structure

The bifunctional and symmetrical nature of ethylene bis(cyclohexanecarboxylate) makes it an attractive scaffold for the design and synthesis of novel reagents and ligands for coordination chemistry and catalysis.

By introducing specific functionalities onto the cyclohexane rings or by modifying the ester groups, it is possible to create molecules with tailored properties. For example, the introduction of chelating groups could lead to the formation of novel ligands capable of coordinating to metal centers. The ethylene glycol linker provides a degree of flexibility, which can be advantageous in the formation of stable metal complexes.

The development of such ligands could have applications in various areas of catalysis, including asymmetric synthesis, where chiral ligands are used to control the stereochemical outcome of a reaction. While the parent molecule is achiral, derivatization with chiral auxiliaries could lead to the synthesis of enantiomerically pure ligands. The potential for creating bidentate ligands from this scaffold remains an area for future exploration.

Environmental Degradation and Biogeochemical Cycling Studies Academic Perspective

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical transformations that occur without the involvement of microorganisms. For Ethylene (B1197577) bis(cyclohexanecarboxylate), the primary abiotic degradation mechanisms are expected to be hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkages in Ethylene bis(cyclohexanecarboxylate) are susceptible to hydrolysis, which can be catalyzed by either acids or bases. This process results in the cleavage of the ester bonds, yielding ethylene glycol and two molecules of cyclohexanecarboxylic acid.

The rate of hydrolysis is influenced by pH, with the reaction being significantly slower at neutral pH and faster under acidic or alkaline conditions. In most natural environmental compartments, such as rivers and soils, where the pH is near neutral, the rate of abiotic hydrolysis is expected to be slow. However, in specific microenvironments with higher acidity or alkalinity, this degradation pathway could be more significant. The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Table 1: Predicted Hydrolytic Degradation Products of Ethylene bis(cyclohexanecarboxylate)

ReactantProducts
Ethylene bis(cyclohexanecarboxylate)Ethylene glycol + Cyclohexanecarboxylic acid

This table is based on the general principles of ester hydrolysis.

Photolytic degradation occurs when light energy, particularly in the ultraviolet (UV) spectrum, breaks down chemical compounds. While Ethylene bis(cyclohexanecarboxylate) itself does not absorb significant amounts of sunlight, its degradation can be facilitated by photosensitizing substances present in the environment, such as humic acids. These substances can absorb light and produce reactive oxygen species, such as hydroxyl radicals, which can then attack the Ethylene bis(cyclohexanecarboxylate) molecule.

The cyclohexane (B81311) rings are likely targets for oxidative attack. The reaction with hydroxyl radicals can lead to the formation of cyclohexanol (B46403) and subsequently cyclohexanone. Further oxidation can result in ring cleavage and the formation of various aliphatic dicarboxylic acids. The ethylene glycol bridge is also susceptible to oxidation, potentially forming glyoxal, glyoxylic acid, and eventually mineralizing to carbon dioxide and water. In the atmosphere, ethylene glycol has a half-life of about 2 days due to its reaction with photochemically produced hydroxyl radicals. nih.gov

Table 2: Potential Photolytic and Oxidative Transformation Products

MoietyPotential Transformation Products
Cyclohexane RingCyclohexanol, Cyclohexanone, Adipic acid
Ethylene Glycol BridgeGlyoxal, Glyoxylic acid, Formic acid, Carbon dioxide

This table is based on known degradation pathways of cyclohexane and ethylene glycol. stackexchange.comresearchgate.netnist.gov

Biodegradation Studies by Microorganisms

Biodegradation, the breakdown of organic matter by microorganisms, is expected to be the primary mechanism for the environmental degradation of Ethylene bis(cyclohexanecarboxylate). This process is initiated by the enzymatic cleavage of the ester bonds, followed by the microbial metabolism of the resulting ethylene glycol and cyclohexanecarboxylic acid.

While no studies have specifically identified microbial strains that degrade Ethylene bis(cyclohexanecarboxylate), a number of microorganisms are known to degrade its constituent components and structurally similar compounds. The initial hydrolysis of the ester bonds is likely carried out by a wide range of bacteria and fungi that produce extracellular esterases and lipases. mdpi.com Genera such as Pseudomonas, Rhodococcus, and Bacillus are well-known for their ability to degrade a variety of esters.

The degradation of the resulting cyclohexanecarboxylic acid has been studied in more detail. Several bacterial strains have been identified that can utilize this compound as a sole carbon and energy source. These include species from the genera Alcaligenes, Aromatoleum, Geobacter, and Arthrobacter. stackexchange.comresearchgate.netmdpi.com The degradation of ethylene glycol is also a common microbial process, with many soil and water microorganisms capable of its metabolism under both aerobic and anaerobic conditions. nih.gov

Table 3: Microbial Genera with Potential to Degrade Ethylene bis(cyclohexanecarboxylate) Components

ComponentMicrobial Genera
Ester LinkagePseudomonas, Rhodococcus, Bacillus
Cyclohexanecarboxylic AcidAlcaligenes, Aromatoleum, Geobacter, Arthrobacter
Ethylene GlycolVarious soil and water bacteria and fungi

This table is compiled from studies on the degradation of analogous compounds.

The biodegradation of Ethylene bis(cyclohexanecarboxylate) is predicted to occur in a stepwise manner.

Ester Hydrolysis: The first step is the hydrolysis of the two ester bonds by extracellular esterases or lipases, releasing ethylene glycol and two molecules of cyclohexanecarboxylic acid. mdpi.com

Ethylene Glycol Metabolism: Ethylene glycol is readily biodegraded by many microorganisms. Under aerobic conditions, it is typically oxidized to glyoxal, then to glyoxylic acid, and further to oxalic acid and formic acid, before being completely mineralized to CO2 and water. nih.gov

Cyclohexanecarboxylic Acid Metabolism: The microbial degradation of cyclohexanecarboxylic acid can proceed through several pathways. One common pathway involves a series of reactions analogous to the beta-oxidation of fatty acids. researchgate.net This pathway includes the formation of cyclohexanecarboxyl-CoA, followed by dehydrogenation and hydration. Another pathway involves the aromatization of the cyclohexane ring to form p-hydroxybenzoic acid, which is then further metabolized. nih.gov Under anaerobic conditions, the degradation can also proceed via different pathways, often linked to the metabolism of aromatic compounds. researchgate.netoup.com

Table 4: Predicted Enzymatic Pathways and Metabolic Intermediates

Initial SubstrateKey EnzymesMajor Intermediates
Ethylene bis(cyclohexanecarboxylate)Esterases, LipasesEthylene glycol, Cyclohexanecarboxylic acid
Ethylene glycolAlcohol dehydrogenase, Aldehyde dehydrogenaseGlyoxal, Glyoxylic acid, Oxalic acid
Cyclohexanecarboxylic acidCoA synthetase, Dehydrogenase, HydrataseCyclohexanecarboxyl-CoA, 1-Cyclohexenecarboxyl-CoA, 2-Hydroxycyclohexanecarboxyl-CoA

This table is based on established metabolic pathways for the constituent components.

The rate of biodegradation of Ethylene bis(cyclohexanecarboxylate) in controlled environments is expected to be influenced by a variety of factors. nih.gov

Microbial Population: The presence of a microbial community with the appropriate enzymatic machinery is crucial. The density and diversity of the microbial population will directly impact the degradation rate.

Nutrient Availability: The availability of other nutrients, such as nitrogen and phosphorus, can affect microbial growth and activity, thereby influencing the rate of degradation.

Temperature: Microbial activity is temperature-dependent, with an optimal temperature range for the degrading microorganisms. Generally, higher temperatures (within the optimal range) lead to faster degradation rates. mdpi.com

Oxygen Availability: The availability of oxygen will determine whether aerobic or anaerobic degradation pathways are dominant. Aerobic degradation is typically faster and more complete.

Substrate Concentration: The concentration of Ethylene bis(cyclohexanecarboxylate) can also affect the degradation rate. At very low concentrations, the compound may not be sufficient to induce the necessary enzymes, while at very high concentrations, it may be toxic to the microorganisms.

Bioavailability: The compound's solubility and adsorption to soil or sediment particles can affect its availability to microorganisms. Plasticizers, in general, can influence the biodegradability of materials. nih.gov

Table 5: Summary of Factors Influencing Biodegradation Rates

FactorInfluence on Biodegradation Rate
Microbial PopulationHigher density and diversity of competent microbes increase the rate.
Nutrient AvailabilityAdequate levels of nitrogen and phosphorus are required for microbial growth.
TemperatureRate increases with temperature up to an optimum.
pHOptimal rates are typically observed near neutral pH.
Oxygen AvailabilityAerobic conditions generally lead to faster degradation.
Substrate ConcentrationRate can be limited at very low concentrations and inhibited at very high concentrations.
BioavailabilityLower solubility and higher adsorption can decrease the rate.

This table is based on general principles of microbial degradation.

Emerging Research Areas and Future Directions for Ethylene Bis Cyclohexanecarboxylate

Integration into Smart Materials and Responsive Systems

The integration of Ethylene (B1197577) bis(cyclohexanecarboxylate) into smart materials is a focal point of current research. Smart materials, which respond to external stimuli, are at the forefront of materials science. nih.gov The unique chemical structure of Ethylene bis(cyclohexanecarboxylate) could potentially be leveraged to create polymers and composites that exhibit responsive behaviors. While direct research on this specific compound in smart materials is still emerging, related studies on similar molecules offer a glimpse into the possibilities. For instance, the incorporation of cyclic structures into polymer backbones can influence properties like thermal and mechanical responses.

Future research may focus on synthesizing derivatives of Ethylene bis(cyclohexanecarboxylate) with photo-responsive or thermo-responsive moieties. Such "smart" molecules could find applications in sensors, actuators, and drug delivery systems. The development of these materials often involves creating hydrogels or thin films where the compound is doped into a polymer matrix. oaepublish.com

Applications in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve non-covalent interactions to build complex, ordered structures, offer a powerful avenue for creating novel materials. biomedcentral.combeilstein-journals.org The self-assembly of molecules is a key process in this field, leading to the spontaneous formation of well-defined aggregates. researchgate.net

The structure of Ethylene bis(cyclohexanecarboxylate), with its potential for hydrogen bonding and van der Waals interactions, makes it a candidate for designing self-assembling systems. Researchers are exploring how molecules with similar structural motifs can form intricate architectures like nanorings and chains. nih.gov The study of how different functional groups and molecular geometries influence the self-assembly process is crucial for designing new materials with desired properties. rsc.org

Table 1: Key Non-Covalent Interactions in Supramolecular Assembly

Interaction TypeDescriptionPotential Role for Ethylene bis(cyclohexanecarboxylate) Derivatives
Hydrogen BondingAn attractive interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Functionalization with amide or hydroxyl groups could promote directional self-assembly.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.The cyclohexyl rings contribute to significant van der Waals interactions, influencing packing and stability.
π-π StackingAttractive, noncovalent interactions between aromatic rings.While the parent compound lacks aromatic rings, derivatives incorporating them could leverage this interaction.

Potential in Renewable Resource Utilization and Circular Economy Concepts

The transition to a circular economy, which emphasizes resource efficiency and waste minimization, is a global priority. researchgate.netunisg.ch Research into producing chemicals from renewable feedstocks is a critical component of this transition. kit.edu While Ethylene bis(cyclohexanecarboxylate) is traditionally derived from petrochemical sources, future research could explore bio-based synthesis routes. For instance, ethylene, a key precursor, can be produced from renewable sources like biomass, which could significantly reduce the carbon footprint of the final product. biomedcentral.comnrel.gov

Furthermore, developing circular models for products containing Ethylene bis(cyclohexanecarboxylate) is an active area of investigation. This includes designing materials for enhanced recyclability and exploring chemical recycling processes to recover the constituent monomers. The goal is to create closed-loop systems where the compound can be reused, remanufactured, or recycled back into new products.

Advanced Analytical Methodologies for In-situ Monitoring in Research Settings

Understanding the formation and behavior of Ethylene bis(cyclohexanecarboxylate) in various systems requires sophisticated analytical techniques. In-situ monitoring, which allows for real-time analysis of chemical processes, is particularly valuable. oecd-environment-focus.blog Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide valuable insights into reaction kinetics and the formation of intermediates during the synthesis of related compounds. beilstein-journals.org

For instance, in the study of supramolecular assembly, techniques like variable temperature and diffusion-ordered NMR spectroscopy (DOSY-NMR) can elucidate the dynamics of aggregation in solution. nih.gov The development of new analytical methods and the application of existing ones will be crucial for advancing the understanding and application of Ethylene bis(cyclohexanecarboxylate).

Synergistic Research with Artificial Intelligence and Machine Learning in Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science. These computational tools can accelerate the discovery and design of new materials with tailored properties. researchgate.net In the context of Ethylene bis(cyclohexanecarboxylate), AI and ML could be used to:

Predict Properties: Develop models to predict the physical and chemical properties of novel derivatives without the need for extensive experimental synthesis and characterization.

Optimize Synthesis: Identify optimal reaction conditions to maximize yield and minimize byproducts.

Design for Functionality: Computationally screen vast libraries of potential molecular structures to identify candidates with desired smart material or self-assembly characteristics.

Computational studies, such as those employing density functional theory (DFT), can provide fundamental insights into the electronic structure and reactivity of molecules, guiding the design of new materials. nih.gov The synergy between computational modeling and experimental validation will be a key driver of innovation in this field.

Q & A

Q. What are the recommended synthetic pathways for preparing ethylene bis(cyclohexanecarboxylate) derivatives, and how can isotopic labeling (e.g., carbon-11) be incorporated for biomedical imaging applications?

Ethylene bis(cyclohexanecarboxylate) derivatives can be synthesized via O-alkylation or esterification reactions. For example, carbon-11 labeling is achieved using [(11)C]CH₃OTf (methyl triflate) to methylate phenolic precursors, enabling positron emission tomography (PET) tracer development. Key steps include precursor preparation, radiolabeling under anhydrous conditions, and purification via HPLC. This method is critical for studying estrogen receptor targeting in breast cancer .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of ethylene bis(cyclohexanecarboxylate) compounds?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. Chromatographic methods like HPLC or GC-MS (with non-polar columns) are used to assess purity, particularly for detecting residual solvents or byproducts. For example, CAS No. 84-71-9 (a related cyclohexane dicarboxylate) was characterized using molecular weight (396.6 g/mol) and solubility profiles in organic solvents .

Q. How can researchers evaluate the thermal stability and decomposition profiles of ethylene bis(cyclohexanecarboxylate) under varying experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For instance, thermal stability is influenced by substituents on the cyclohexane ring; derivatives with trifluoromethyl groups exhibit higher stability due to electron-withdrawing effects. Kinetic studies under nitrogen vs. oxygen atmospheres can reveal decomposition mechanisms .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility and surface activity data for ethylene bis(cyclohexanecarboxylate) derivatives?

Discrepancies often arise from differences in solvent polarity, temperature, or impurities. Methodological solutions include:

  • Conducting controlled solubility tests in standardized solvents (e.g., ethanol, toluene).
  • Using dynamic light scattering (DLS) to assess aggregation behavior.
  • Validating surface resistivity measurements under consistent humidity and temperature conditions .

Q. What experimental design considerations are critical for studying the biological activity of ethylene bis(cyclohexanecarboxylate) derivatives in vivo?

Key factors include:

  • Selecting appropriate radiolabeling strategies (e.g., carbon-11 vs. fluorine-18) to balance half-life and detection sensitivity.
  • Validating target specificity via competitive binding assays with unlabeled analogs.
  • Monitoring metabolic stability using LC-MS/MS to identify degradation products .

Q. How can computational modeling optimize the reactivity of ethylene bis(cyclohexanecarboxylate) in esterification or hydrolysis reactions?

Density functional theory (DFT) simulations can predict transition states and activation energies for ester bond formation/cleavage. For example, tert-butyl esters exhibit slower hydrolysis due to steric hindrance, which can be modeled to guide solvent selection (e.g., acidic vs. basic conditions) .

Q. What methodologies are recommended for resolving discrepancies in toxicity data, such as LD₅₀ values, across studies?

  • Standardizing test protocols (e.g., OECD guidelines) to ensure consistency in dose administration and species/strain selection.
  • Re-evaluating impurity profiles via LC-MS, as contaminants like residual monomers may skew toxicity results.
  • Cross-referencing with regulatory databases (e.g., EPA DSSTox) for harmonized classifications .

Q. How can environmental factors (e.g., UV exposure, humidity) be systematically controlled in studies of ethylene bis(cyclohexanecarboxylate) stability?

  • Use accelerated aging chambers to simulate long-term degradation under controlled UV and humidity levels.
  • Monitor changes via FTIR spectroscopy to detect oxidation or hydrolysis products.
  • Incorporate stabilizers like antioxidants (e.g., BHT) in formulations to mitigate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.